molecular formula C23H31N5O6S B1401389 tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate CAS No. 35899-49-1

tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate

Cat. No. B1401389
CAS RN: 35899-49-1
M. Wt: 505.6 g/mol
InChI Key: ITBMCKDELXTYKM-OALUTQOASA-N
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Description

Tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C23H31N5O6S and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Architecture and Interactions

A study by Das et al. (2016) focused on carbamate derivatives, including tert-butyl carbamates, and their molecular environments. They explored the nature of interactions through Hirshfeld surfaces and 2D fingerprint plots, observing an interplay of hydrogen bonds forming a three-dimensional architecture. This research contributes to understanding the structural properties and interaction dynamics of similar carbamate compounds.

Synthesis and Antibacterial Activity

Prasad's 2021 study (Prasad, 2021) synthesized novel ethan-1-amine derivatives of tert-butyl carbamates and evaluated their antibacterial activity. They explored various reaction conditions and structural characterizations, contributing to the field of medicinal chemistry and the development of new antibacterial agents.

Intermediate in Lymphocyte Function-Associated Antigen 1 Inhibitor Manufacture

Li et al. (2012) described a practical synthesis of a tert-butyl carbamate derivative, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. Their work, documented in Li et al. (2012), involves an efficient one-pot, two-step telescoped sequence, highlighting its significance in pharmaceutical manufacturing processes.

Crystallographic Studies

Baillargeon et al. (2017) conducted crystallographic studies on tert-butyl carbamate derivatives, as seen in (Baillargeon et al., 2017). They focused on the molecular linkage via hydrogen and halogen bonds, contributing to the understanding of crystal structures and molecular interactions in related carbamate compounds.

properties

IUPAC Name

tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O6S/c1-15-7-9-17(10-8-15)35(32,33)27-13-16(25-14-27)12-18(26-22(31)34-23(2,3)4)21(30)28-11-5-6-19(28)20(24)29/h7-10,13-14,18-19H,5-6,11-12H2,1-4H3,(H2,24,29)(H,26,31)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBMCKDELXTYKM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)N3CCCC3C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)N3CCC[C@H]3C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743472
Record name N-(tert-Butoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-L-histidyl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate

CAS RN

35899-49-1
Record name N-(tert-Butoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-L-histidyl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate
Reactant of Route 5
tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate
Reactant of Route 6
tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate

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